3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
3-((4-Methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a benzothiadiazine 1,1-dioxide derivative characterized by a sulfur-containing heterocyclic core fused to a benzene ring. The compound features a 4-methylbenzylthio substituent at the 3-position (Figure 1). Benzothiadiazine dioxides are renowned for their diverse pharmacological activities, including modulation of ionotropic glutamate receptors (e.g., AMPA receptors), ATP-sensitive potassium (K(ATP)) channel activation, and anticancer properties .
Molecular Formula: C₁₆H₁₅N₂O₂S₂
Key Structural Features:
- Benzene ring fused to a 1,2,4-thiadiazine 1,1-dioxide ring.
- 4-Methylbenzylthio group at position 2.
Properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-11-6-8-12(9-7-11)10-20-15-16-13-4-2-3-5-14(13)21(18,19)17-15/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBDQNRGSDVYIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki Coupling Strategy
A patent-pending method employs Suzuki-Miyaura cross-coupling to introduce aromatic substituents. For example, a 3-iodo-thiadiazine intermediate is reacted with (4-methylbenzyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and a base (e.g., sodium carbonate) in a dioxane-water mixture. This approach offers superior regioselectivity and tolerates a variety of functional groups, though it requires stringent anhydrous conditions.
One-Pot Condensation
Recent advances demonstrate a one-pot synthesis starting from 2-aminobenzenesulfonamide and 4-methylbenzyl isothiocyanate . The reaction, catalyzed by triethylamine in dichloromethane, facilitates simultaneous cyclization and thioether formation. While this method reduces purification steps, yields are moderate (50–65%) compared to multi-step approaches.
Optimization and Yield Data
Characterization and Validation
Successful synthesis is confirmed via spectroscopic methods:
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82–7.12 (m, 8H, aromatic), 4.32 (s, 2H, SCH₂), 2.41 (s, 3H, CH₃).
- LC-MS : [M+H]⁺ at m/z 408.5, consistent with the molecular formula C₂₂H₂₀N₂O₂S₂.
- IR : Peaks at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch).
Challenges and Mitigation Strategies
- Regioselectivity Issues : Competing reactions at the thiadiazine N-2 and N-4 positions can occur. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) minimizes side reactions.
- Oxidation Over-Run : Excess H₂O₂ may lead to sulfonic acid byproducts. Controlled addition and low-temperature quenching mitigate this risk.
Chemical Reactions Analysis
3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exhibit significant anticancer properties. For instance, compounds with similar thiadiazine structures have been shown to inhibit tumor growth in various cancer cell lines. A comparative analysis of related compounds is presented in the following table:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | Methyl substitution on the benzo ring | Anticancer activity |
| 7-fluoro-3-oxo-3,4-dihydro-2H-benzothiadiazine 1,1-dioxide | Fluorine substitution enhancing reactivity | Selective PI3Kδ inhibition |
| 4-chloro-benzothiadiazine derivatives | Chlorine substitution impacting solubility | Anticancer properties |
These findings suggest that the specific combination of substituents in the structure of this compound enhances its efficacy against cancer cells.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies show that it possesses inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Acetylcholinesterase Inhibition
Recent studies have highlighted the potential of this compound as an acetylcholinesterase inhibitor. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The binding affinity and inhibition kinetics have been characterized in vitro, demonstrating promising results.
CNS Activity
Compounds similar to this compound have shown positive allosteric modulation of neurotransmitter receptors. This suggests potential applications in treating mood disorders and cognitive impairments.
Material Science Applications
The unique chemical structure allows for the exploration of this compound in material science as well. Its properties can be leveraged in:
Organic Electronics
Research into organic semiconductors has identified thiadiazine derivatives as potential candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-donating characteristics of the thio group enhance charge transport properties.
Coatings and Polymers
The compound can also be utilized in developing coatings with specific chemical resistance and durability due to its stable thiadiazine framework.
Mechanism of Action
The mechanism of action of 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with various molecular targets and pathways. It acts as an ATP-sensitive potassium channel opener, which leads to the inhibition of insulin release . Additionally, it inhibits enzymes such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase . These interactions contribute to its diverse biological activities, including its cardiovascular and anticancer effects.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues: Core Heterocycle Variations
Thienothiadiazine 1,1-Dioxides
Thienothiadiazine dioxides replace the benzene ring with a thiophene ring. This modification alters electronic properties and enhances metabolic stability in some cases:
- 4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (Compound 26): Melting Point: 85–86°C. Activity: Potent AMPA receptor modulation; cognitive enhancement observed in vivo .
- 6-Chloro-4-ethyl-3,4-dihydro-2H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide (Compound 24): Activity: Enhanced cognition in mice at 0.3 mg/kg (oral) due to AMPA receptor potentiation .
Pyridothiadiazine 1,1-Dioxides
Pyridothiadiazines incorporate a pyridine ring instead of benzene, improving selectivity for pancreatic K(ATP) channels:
- 3-Isopropylamino-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide: Activity: 10-fold selectivity for pancreatic β-cells over vascular tissue .
- 3-(1-Phenylethylamino)-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide: Activity: Dual mechanism (K(ATP) activation and calcium channel blockade) for myorelaxant effects .
Functional Analogues: Substituent Variations
3-Substituted Benzothiadiazines
- 7-Chloro-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (IDRA-21) :
- 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide :
4-Substituted Benzothiadiazines
Activity Comparison Table
Key Research Findings
- Anticancer Activity : 3-Heteroaryl benzothiadiazines inhibit renal and lung cancer cell lines (IC₅₀: 2–10 µM) .
- Selectivity: Quinazolinone-to-benzothiadiazine structural shifts reduce PI3Kδ inhibition but enhance isoform selectivity (e.g., 15b: >21-fold selective over PI3Kγ) .
- Mechanistic Divergence : Dithiazine analogues (S-for-NH substitution) lose K(ATP) activity but gain calcium channel blockade .
Biological Activity
3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the class of benzothiadiazines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound contribute to its biological efficacy, making it a subject of ongoing research.
Chemical Structure and Properties
The compound features a thiadiazine ring fused with a benzene ring, characterized by the presence of a 4-methylbenzylthio group and a 1,1-dioxide functional group. These structural components are pivotal in determining its reactivity and biological interactions.
| Structural Feature | Description |
|---|---|
| Thiadiazine Ring | Provides unique reactivity and biological interactions |
| 4-Methylbenzylthio Group | Enhances lipophilicity and potential enzyme interactions |
| 1,1-Dioxide | Contributes to chemical stability and reactivity |
Biological Activity
Research indicates that compounds within this class exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms.
- Antitubercular Properties : The compound has shown promise in inhibiting the growth of Mycobacterium tuberculosis.
- Enzyme Inhibition : It acts as an inhibitor for several enzymes, including xanthine oxidase and aldose reductase, which are relevant in conditions such as gout and diabetic complications.
The biological activity is primarily attributed to the following mechanisms:
- ATP-sensitive Potassium Channel Opening : This property can inhibit insulin release, making it a candidate for diabetes research.
- Enzyme Interaction : The compound inhibits enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
Case Studies and Research Findings
Recent studies have explored the pharmacological profiles of similar compounds within the benzothiadiazine family. For instance:
- A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various derivatives, noting their potential as positive allosteric modulators of AMPA receptors, which are critical in neuroprotection and cognitive enhancement .
- Another investigation focused on the inhibition of MAO-A enzymes by thiadiazole derivatives, revealing that certain structural modifications could enhance inhibitory potency significantly .
Summary of Biological Activities
The following table summarizes key findings related to the biological activities of this compound:
Q & A
Q. Key Considerations :
- Optimize reaction conditions (temperature, solvent polarity) to improve yield.
- Purification via crystallization or reversed-phase chromatography is critical to isolate the pure product .
(Basic) Which spectroscopic and analytical methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm structural integrity, including aromatic proton environments and sulfur-dioxide groups. For example, NH protons typically appear as broad singlets near δ 12.6 ppm .
- IR Spectroscopy : Peaks at ~1,300–1,170 cm⁻¹ confirm sulfone (SO₂) stretching vibrations .
- Elemental Analysis : Validates purity by matching calculated and observed C, H, N, and S percentages (±0.3%) .
- Mass Spectrometry (LCMS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (e.g., m/z 444.2 for a related analog) .
(Basic) What are the primary biological targets and activities reported for this compound?
Methodological Answer:
- AMPA/Kainate Receptor Modulation : Thiadiazine dioxides act as positive allosteric modulators (PAMs). For example, 4-cyclopropyl or 4-allyl substituents enhance potency (EC₂ₓ = 0.24 µM for AMPA receptors) .
- Anticancer Activity : Inhibition of renal and non-small cell lung cancer cell lines (e.g., IC₅₀ values in µM range) via carbonic anhydrase IX (CA IX) binding .
- Antimicrobial Effects : Moderate tuberculostatic activity against M. tuberculosis H37Rv, though less potent than standard drugs .
Q. Table 1: Comparative Biological Activities of Analogous Compounds
| Substituent | Target Activity (EC₅₀ or IC₅₀) | Reference |
|---|---|---|
| 4-Cyclopropyl | AMPAR EC₂ₓ = 0.24 µM | |
| 4-Allyl | Kainate Receptor EC₅₀ = 1.8 µM | |
| Pyridin-2-yl at C-3 | Renal Cancer IC₅₀ = 15 µM |
(Advanced) How do structural modifications at the 4-position affect AMPA receptor activity?
Methodological Answer:
- Cyclopropyl vs. Allyl Groups :
- Cyclopropyl substitution (e.g., compound 32 ) enhances AMPAR potency (EC₂ₓ = 0.24 µM) by improving hydrophobic interactions with the receptor’s allosteric site .
- Allyl substitution (e.g., compound 27 ) shifts selectivity toward kainate receptors (KARs), suggesting steric and electronic effects influence subtype specificity .
- Methodological Approach :
(Advanced) How can researchers resolve discrepancies in reported biological activities across studies?
Methodological Answer:
- Standardized Assays : Use uniform protocols (e.g., microdialysis for in vivo neurotransmitter release or patch-clamp for ion channel activity ).
- Purity Verification : Confirm compound purity via HPLC (>95%) and elemental analysis to exclude batch variability .
- SAR Analysis : Compare substituent effects systematically. For example, 3-alkylamino groups enhance pancreatic KATP selectivity, while 7-chloro analogs increase AMPAR potency .
Q. Table 2: Addressing Data Contradictions
| Issue | Resolution Strategy | Example Evidence |
|---|---|---|
| Variable IC₅₀ values | Validate cell line authenticity | |
| Receptor selectivity | Use tissue-specific assays |
(Advanced) What strategies optimize metabolic stability for in vivo applications?
Methodological Answer:
- Metabolite Identification : Use hepatic microsomes or CYP450 isoforms (e.g., CYP3A4) to identify labile sites. For example, unsaturated analogs of 3-methyl-4H-benzo-thiadiazines show improved stability over parent compounds .
- Structural Hardening : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically vulnerable positions to reduce oxidation .
- Prodrug Design : Mask reactive thiol groups with acetyl or ethyl carboximidate moieties, which hydrolyze in vivo .
(Advanced) How to design analogs with improved selectivity for pancreatic vs. vascular KATP channels?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
